molecular formula C5H7N3O2 B1319363 Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate CAS No. 57031-66-0

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate

Cat. No. B1319363
Key on ui cas rn: 57031-66-0
M. Wt: 141.13 g/mol
InChI Key: NKPPQSVPTZHGMA-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (280 mg) and methanol (1 ml) were added to potassium hydroxide (145 mg) in water (1 ml). The reaction was stirred for 3 h at RT. The solvent was evaporated and the residue was loaded onto an aminopropyl SPE cartridge (5 g) in DMF. The cartridge was washed with 10% methanol in DCM (3×15 ml), followed by 30% acetic acid in methanol. The appropriate fractions were combined, the solvent was evaporated and the residue dried at 50° C. under vacuum to give title compound (180 mg).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[N:5][C:4]([C:7]([O:9]C)=[O:8])=[N:3]1.CO.[OH-].[K+]>O>[CH3:1][N:2]1[CH:6]=[N:5][C:4]([C:7]([OH:9])=[O:8])=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
CN1N=C(N=C1)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
145 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
The cartridge was washed with 10% methanol in DCM (3×15 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue dried at 50° C. under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(N=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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